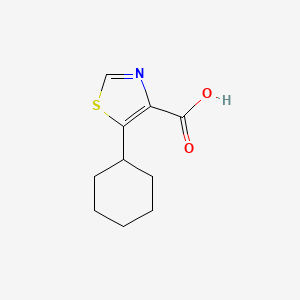![molecular formula C12H26N2 B15273007 Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine](/img/structure/B15273007.png)
Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine is an organic compound with the molecular formula C12H26N2 and a molecular weight of 198.34 g/mol . It is a secondary and tertiary amine, containing a five-membered cyclopentyl ring substituted with a methyl group . This compound is used in various chemical and industrial applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine typically involves the reaction of 3-methylcyclopentylamine with diethylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve additional steps such as crystallization or recrystallization to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated products, while substitution reactions can produce a variety of substituted amines .
Aplicaciones Científicas De Investigación
Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine interactions and their biological effects.
Industry: The compound is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Diethylamine: A simpler amine with two ethyl groups attached to the nitrogen atom.
Methylcyclopentylamine: Contains a cyclopentyl ring with a methyl group, similar to the structure of Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine.
Uniqueness
This compound is unique due to its combination of a cyclopentyl ring and diethylamine moiety. This structure imparts specific chemical and physical properties that make it suitable for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H26N2 |
|---|---|
Peso molecular |
198.35 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-(3-methylcyclopentyl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H26N2/c1-4-14(5-2)9-8-13-12-7-6-11(3)10-12/h11-13H,4-10H2,1-3H3 |
Clave InChI |
XCUUPCKLHAVKBQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC1CCC(C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(Aminomethyl)cyclopropoxy]propan-1-ol](/img/structure/B15272930.png)

![2-[(3,3-Dimethylcyclohexyl)amino]butan-1-ol](/img/structure/B15272942.png)
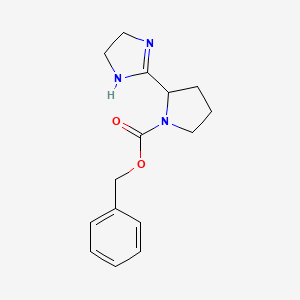
![6-Methoxy-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272950.png)

![Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate](/img/structure/B15272963.png)
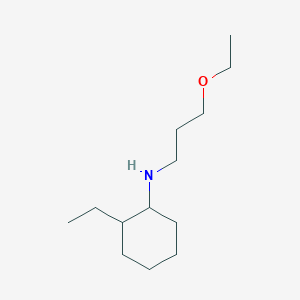

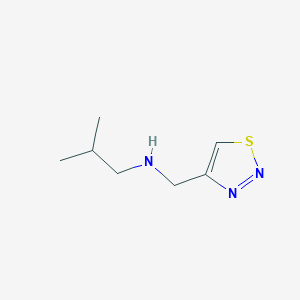
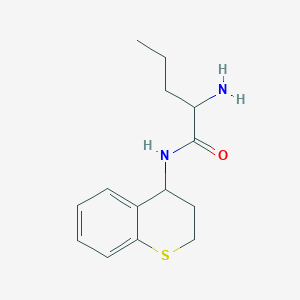
![3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B15273013.png)

